Atr-IN-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Atr-IN-6 is a potent inhibitor of ataxia telangiectasia and Rad3-related protein kinase. Ataxia telangiectasia and Rad3-related protein kinase is a class of protein kinases involved in genome stability and DNA damage repair. This compound has shown potential in the research of ataxia telangiectasia and Rad3-related protein kinase-mediated diseases such as proliferative diseases and cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Atr-IN-6 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a pyrimidine core, followed by the introduction of various substituents at specific positions on the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization ensures the efficient production of this compound for research and potential therapeutic applications.

Análisis De Reacciones Químicas

Types of Reactions

Atr-IN-6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: this compound can undergo substitution reactions where specific substituents on the pyrimidine ring are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical properties, which can be used for further research and development.

Aplicaciones Científicas De Investigación

Atr-IN-6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of ataxia telangiectasia and Rad3-related protein kinase in DNA damage repair and genome stability.

Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating proliferative diseases and cancer.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting ataxia telangiectasia and Rad3-related protein kinase-mediated pathways.

Mecanismo De Acción

Atr-IN-6 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related protein kinase. This inhibition disrupts the DNA damage response and cell cycle regulation, leading to increased sensitivity of cancer cells to DNA-damaging agents. The molecular targets of this compound include the ataxia telangiectasia and Rad3-related protein kinase itself and downstream effectors involved in DNA repair pathways .

Comparación Con Compuestos Similares

Similar Compounds

Ceralasertib (AZD6738): Another potent inhibitor of ataxia telangiectasia and Rad3-related protein kinase with similar applications in cancer research.

Uniqueness

Atr-IN-6 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for ataxia telangiectasia and Rad3-related protein kinase make it a valuable tool for studying the role of this kinase in various biological processes and diseases.

Actividad Biológica

Atr-IN-6 is a compound that has gained attention in the field of cancer research due to its selective inhibition of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which plays a crucial role in DNA damage response and cell cycle regulation. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy in various cellular contexts, and potential therapeutic applications.

This compound functions primarily as an ATR inhibitor, targeting the phosphorylation activity of ATR that is essential for maintaining genomic stability during DNA replication and repair processes. By inhibiting ATR, this compound disrupts several key cellular processes:

- Checkpoint Regulation : ATR is pivotal in regulating cell cycle checkpoints, especially during S and G2 phases. Inhibition by this compound can lead to unchecked progression through these phases, resulting in increased sensitivity to DNA-damaging agents.

- Fork Stabilization : ATR stabilizes replication forks under stress conditions. Inhibition can lead to fork collapse and subsequent double-strand breaks (DSBs), which can be exploited for therapeutic purposes in cancer cells with pre-existing DNA repair deficiencies.

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of this compound in various cancer models. The following table summarizes key findings from recent research:

Case Studies

Several case studies have highlighted the clinical relevance of ATR inhibition using compounds like this compound:

- Combination Therapy with Chemotherapeutics : A case study involving ovarian cancer patients showed that combining this compound with carboplatin led to improved outcomes compared to carboplatin alone, suggesting that ATR inhibitors can enhance the efficacy of existing chemotherapeutic agents.

- Resistance Mechanisms : In a study focusing on breast cancer cell lines resistant to standard therapies, treatment with this compound restored sensitivity to drugs by overcoming resistance mechanisms linked to enhanced DNA repair pathways.

Research Findings

Recent research has expanded our understanding of the biological activity of this compound:

- Cellular Response : this compound treatment resulted in increased levels of phosphorylated CHK1 and γH2AX, markers indicative of DNA damage response activation and replication stress.

- Selectivity : Studies indicate that this compound preferentially affects cancer cells with defective DNA repair mechanisms, making it a promising candidate for targeted therapy.

Propiedades

Fórmula molecular |

C28H28FN7O2 |

|---|---|

Peso molecular |

513.6 g/mol |

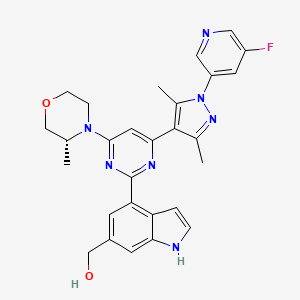

Nombre IUPAC |

[4-[4-[1-(5-fluoropyridin-3-yl)-3,5-dimethylpyrazol-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol |

InChI |

InChI=1S/C28H28FN7O2/c1-16-15-38-7-6-35(16)26-11-25(27-17(2)34-36(18(27)3)21-10-20(29)12-30-13-21)32-28(33-26)23-8-19(14-37)9-24-22(23)4-5-31-24/h4-5,8-13,16,31,37H,6-7,14-15H2,1-3H3/t16-/m1/s1 |

Clave InChI |

BIDJUILZSVTDKU-MRXNPFEDSA-N |

SMILES isomérico |

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4=CC(=CN=C4)F)C)C5=C6C=CNC6=CC(=C5)CO |

SMILES canónico |

CC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4=CC(=CN=C4)F)C)C5=C6C=CNC6=CC(=C5)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.